2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-8-3-4-5(9-6)11-2-1-10-4/h3H,1-2H2 |
InChI Key |
IWRFZSAVIBCTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=NC=C2O1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group . This compound can also be synthesized through the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or iodine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A similar compound with potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Another related compound with therapeutic potential.
Uniqueness
2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is unique due to its fused ring system, which combines pyrimidine and dioxin moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
